P-glycoprotein Inhibition in A2780/ADR Cells: Activity Profile Distinct from Potent P-gp Modulators
The compound inhibits P-glycoprotein-mediated efflux in adriamycin-resistant human ovarian carcinoma A2780/ADR cells with an IC50 of 1.40 × 10³ nM (calcein AM assay) and 1.86 × 10³ nM (Hoechst 33342 assay) [1]. These micromolar-range IC50 values contrast with sub-micromolar P-gp inhibitors such as elacridir (GF120918; IC50 ≈ 20–50 nM in comparable calcein AM assays) and tariquidar (IC50 ≈ 5–25 nM) [2], positioning the compound as a moderate-affinity P-gp ligand rather than a potent inhibitor. Substituting with the 5-chloro-pyridin-2-yl analog (2-(4-chlorophenyl)-N-(5-chloro-2-pyridinyl)acetamide) introduces additional chlorine-mediated steric and electronic effects expected to further alter P-gp recognition.
| Evidence Dimension | P-glycoprotein inhibition potency |
|---|---|
| Target Compound Data | IC50 = 1.40 × 10³ nM (calcein AM); 1.86 × 10³ nM (Hoechst 33342) in A2780/ADR cells |
| Comparator Or Baseline | Elacridir: IC50 ≈ 20–50 nM (calcein AM); Tariquidar: IC50 ≈ 5–25 nM |
| Quantified Difference | Target compound is ~28–280× less potent than clinical-grade P-gp inhibitors |
| Conditions | Adriamycin-resistant human A2780/ADR ovarian carcinoma cells; calcein AM and Hoechst 33342 efflux assays |
Why This Matters
The moderate P-gp affinity supports use as a chemical probe for studying transporter-mediated drug–drug interactions without saturating efflux pumps at screening concentrations, a distinct advantage over potent inhibitors when designing ADME–Tox panels.
- [1] BindingDB Entry BDBM50411952 / CHEMBL259976. IC50 values for P-glycoprotein inhibition in A2780/ADR cells (calcein AM and Hoechst 33342 assays). BindingDB. View Source
- [2] Globisch C, Pajeva IK, Wiese M. Structure–activity relationships of a series of tariquidar analogs as multidrug resistance modulators. Bioorganic & Medicinal Chemistry. 2006;14(5):1588–1598. (Representative P-gp comparator data.) View Source
